
9-Azido-10-methylacridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azido-10-methylacridin-10-ium iodide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 9th position and a methyl group at the 10th position of the acridine ring, with an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azido-10-methylacridin-10-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 10-methylacridine.
Azidation: The 9th position of 10-methylacridine is azidated using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Quaternization: The resulting 9-azido-10-methylacridine is then quaternized with methyl iodide (CH₃I) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azido-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium catalyst
Cycloaddition: Alkynes, copper(I) catalyst
Major Products Formed
Substitution: Various substituted acridines
Reduction: 9-Amino-10-methylacridin-10-ium iodide
Cycloaddition: 1,2,3-Triazole derivatives
Applications De Recherche Scientifique
9-Azido-10-methylacridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-Azido-10-methylacridin-10-ium iodide involves its interaction with biological molecules. The azido group can undergo photolysis to generate reactive nitrogen species, which can cause damage to cellular components. The acridine moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for photodynamic therapy and antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Mesityl-10-methylacridin-10-ium iodide
- 9,10-Dimethylacridin-10-ium iodide
- 9-Amino-10-methylacridin-10-ium iodide
Uniqueness
9-Azido-10-methylacridin-10-ium iodide is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential applications in photodynamic therapy and as a precursor for triazole synthesis. Its ability to intercalate into DNA and generate reactive nitrogen species upon photolysis sets it apart from other similar compounds.
Propriétés
Numéro CAS |
89873-27-8 |
|---|---|
Formule moléculaire |
C14H11IN4 |
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
9-azido-10-methylacridin-10-ium;iodide |
InChI |
InChI=1S/C14H11N4.HI/c1-18-12-8-4-2-6-10(12)14(16-17-15)11-7-3-5-9-13(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
Clé InChI |
CEZBNQYHGCTBBE-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=[N+]=[N-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


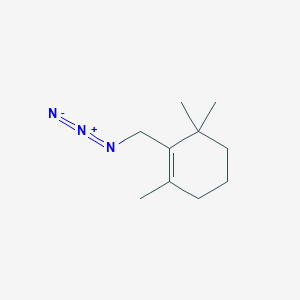
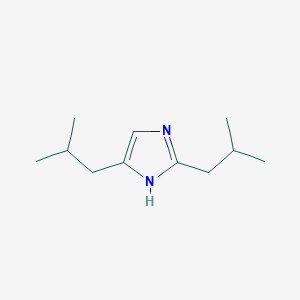
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
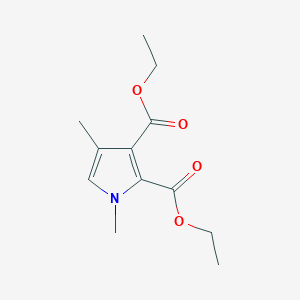

![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
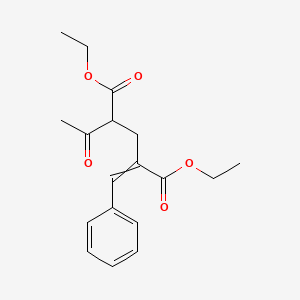
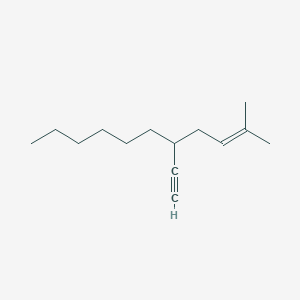
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)
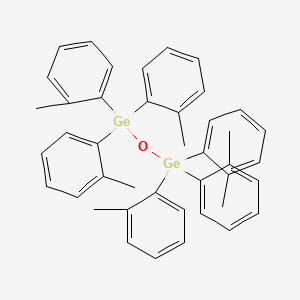

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)


